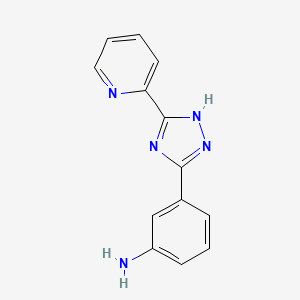

3-(5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl)anilin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline” is a complex organic compound that contains a pyridine and a triazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The 1,2,4-triazole is a class of heterocyclic compounds that contain the fundamental five-membered ring structure with three nitrogen atoms and two carbon atoms at non-adjacent positions .

Chemical Reactions Analysis

The chemical reactions involving “3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline” would likely be complex and highly dependent on the specific conditions and reagents used. For example, a novel 1,2,4-triazole intermediate 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester was prepared by the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride and screened for biological activities .

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Synthese

Das Isoindolin-1,3-dion-Gerüst hat sich in der pharmazeutischen Synthese als vielversprechend erwiesen. Forscher haben verschiedene synthetische Strategien untersucht, um Derivate dieser Verbindung zugänglich zu machen. Ein gängiger Ansatz beinhaltet die Kondensationsreaktion eines aromatischen primären Amins mit einem Maleinsäureanhydrid-Derivat, die zur Bildung von N-Isoindolin-1,3-dionen führt . Diese Derivate könnten als Bausteine für neuartige Arzneimittelkandidaten dienen.

Herbizide und Agrochemikalien

Die einzigartige Struktur der Verbindung macht sie zu einem potenziellen Kandidaten für Herbizide und Agrochemikalien. Forscher haben ihre Wirksamkeit bei der Hemmung des Pflanzenwachstums und der Unkrautbekämpfung untersucht. Weitere Studien sind erforderlich, um ihre herbiziden Eigenschaften zu optimieren .

Farbstoffe und Pigmente

N-Isoindolin-1,3-dion-Derivate wurden auf ihre Verwendung als Farbstoffe und Pigmente untersucht. Ihre chromophoren Eigenschaften machen sie für den Einsatz in Textilien, Farben und anderen farbbezogenen Industrien geeignet .

Polymeradditive

Die Reaktivität der Verbindung ermöglicht ihre Einarbeitung in Polymermatrizen. Sie könnte als Additiv dienen, um die Eigenschaften von Polymeren wie mechanische Festigkeit, thermische Stabilität oder UV-Beständigkeit zu modifizieren .

Organische Synthese

Forscher haben N-Isoindolin-1,3-dion-Derivate in der organischen Synthese verwendet. Diese Verbindungen nehmen an verschiedenen Reaktionen teil, darunter Cyclisierungen, Kondensationen und Funktionalisierungstransformationen. Ihre Vielseitigkeit macht sie zu wertvollen Werkzeugen für die Konstruktion komplexer organischer Moleküle .

Photochrome Materialien

Die photochromen Eigenschaften der Verbindung haben Aufmerksamkeit erregt. Photochrome Materialien verändern ihre Farbe bei Lichteinwirkung, und N-Isoindolin-1,3-dion-Derivate könnten Anwendungen in optischen Geräten, Sensoren und intelligenten Materialien finden .

Anti-Fibrose-Aktivität

Einige Derivate dieser Verbindung haben eine bessere Anti-Fibrose-Aktivität gezeigt als bestehende Medikamente wie Pirfenidon. Diese Ergebnisse deuten auf potenzielle therapeutische Anwendungen bei fibrotischen Erkrankungen hin .

Zusammenfassend lässt sich sagen, dass das Verständnis der Struktur-Wirkungs-Beziehungen und der biologischen Eigenschaften von N-Isoindolin-1,3-dion-Derivaten entscheidend ist, um ihr volles Potenzial als therapeutische Wirkstoffe auszuschöpfen. Darüber hinaus sind nachhaltige und umweltfreundliche synthetische Ansätze unerlässlich, um die Forschung in diesem Bereich voranzutreiben . Wenn Sie weitere Details benötigen oder zusätzliche Fragen haben, zögern Sie bitte nicht, sich zu melden! 😊

Safety and Hazards

The safety and hazards associated with “3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline” would likely depend on its specific chemical structure and how it is used. General safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Zukünftige Richtungen

The future directions for research on “3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline” would likely depend on its specific properties and potential applications. For example, similar compounds have been studied for their potential as bioactive ligands and chemosensors . Additionally, solvent- and catalyst-free synthesis methods under microwave irradiation have been explored for similar compounds .

Wirkmechanismus

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It has been suggested that similar compounds can effectively interact with their targets through various mechanisms . For instance, some compounds can promote C–H amination mediated by cupric acetate .

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.

Result of Action

Similar compounds have been shown to exhibit a variety of biological activities . For instance, some compounds have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .

Biochemische Analyse

Biochemical Properties

3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to form complexes with metal ions such as manganese, copper, and cadmium, which can influence its reactivity and biological activity . The interactions between 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline and these metal ions can lead to the formation of coordination chains and grid-like complexes, which can affect the compound’s biochemical properties .

Cellular Effects

The effects of 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . Additionally, 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline has been shown to impact the expression of genes related to cell growth and differentiation .

Molecular Mechanism

At the molecular level, 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, leading to either inhibition or activation of their activity . The compound’s ability to form complexes with metal ions also plays a significant role in its molecular mechanism of action. These interactions can result in changes in gene expression and alterations in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound’s stability can be affected by various environmental conditions, such as temperature and pH . Over time, the degradation of 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline can lead to changes in its biochemical properties and cellular effects .

Dosage Effects in Animal Models

The effects of 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression . At higher doses, it can cause toxic or adverse effects, including disruption of cellular processes and damage to tissues . Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interactions with these enzymes can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism . These interactions are essential for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline within cells and tissues are influenced by various factors, including transporters and binding proteins . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function . Understanding the transport and distribution mechanisms of this compound is crucial for its potential therapeutic applications.

Subcellular Localization

The subcellular localization of 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical properties .

Eigenschaften

IUPAC Name |

3-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5/c14-10-5-3-4-9(8-10)12-16-13(18-17-12)11-6-1-2-7-15-11/h1-8H,14H2,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUDJJUJMHFDQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NN2)C3=CC(=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,5-trimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2360654.png)

![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-ethylpyrrolidin-2-one](/img/structure/B2360656.png)

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2360662.png)

![(2-chloro-6-fluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2360663.png)

![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2360664.png)

![2-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2360668.png)

![N-[4-({3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2360676.png)